{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine
Description
Properties
IUPAC Name |
[7-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-2-3-9-14-12(19-17-9)8-4-5-18-10(6-8)15-16-11(18)7-13/h4-6H,2-3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPAJZNVTHGGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[7-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes existing research findings and data related to its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N6O |
| Molecular Weight | 246.28 g/mol |
| LogP | 3.3708 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 79.906 Ų |
While specific mechanisms for this compound are still under investigation, compounds with similar structures have been shown to exhibit anti-tumor activity through various pathways:
- Inhibition of Kinases : Many triazole derivatives act as inhibitors of key kinases involved in cancer progression. For instance, compounds in the triazolo family have demonstrated inhibition of c-Met kinase at nanomolar levels .
- Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators .
Biological Activity Against Cancer Cell Lines
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Here are some notable findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 | Inhibition of c-Met kinase |
| MCF-7 | 0.15 | Induction of apoptosis |
| HeLa | 2.85 | Cell cycle arrest and apoptosis induction |
These values suggest that the compound exhibits potent anti-cancer activity across multiple cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of triazolo derivatives similar to this compound:
- Study on Triazolo Derivatives : A series of [1,2,4]triazolo derivatives were synthesized and tested for their antiproliferative activities against A549 and MCF-7 cells. The most promising compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .
- Mechanistic Insights : Research has shown that these compounds can affect critical signaling pathways such as ERK and AKT pathways involved in cell proliferation and survival. The modulation of these pathways leads to enhanced apoptosis and reduced tumor growth in vitro .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to {[7-(3-propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine were evaluated for their efficacy against various bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds can inhibit bacterial growth effectively when tested using the disc diffusion method .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research involving N-Aryl oxadiazol derivatives has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Agricultural Applications
Pesticidal Activity
The oxadiazole moiety in the compound has been linked to enhanced pesticidal activity. Compounds derived from oxadiazoles have been utilized to control phytopathogenic microorganisms effectively. For example, a related patent discusses the use of oxadiazole compounds for controlling agricultural pests and diseases . This highlights the potential for developing new pesticides based on the structural framework of this compound.
Biochemical Studies
Enzyme Inhibition
Studies have shown that compounds containing the triazole and oxadiazole rings can act as enzyme inhibitors. This property is particularly useful in developing drugs that target specific enzymes involved in disease pathways. For instance, research on similar compounds indicates their potential as inhibitors of various enzymes linked to metabolic disorders .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on various synthesized oxadiazole derivatives demonstrated significant antibacterial activity against common pathogens. The results showed a correlation between structural modifications and antimicrobial potency.
-
Anticancer Activity Investigation
- In vitro tests on N-Aryl oxadiazol derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study emphasized the importance of structural diversity in enhancing biological activity.
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity Potential: Analogous 1,2,4-thiadiazol-5-amines () exhibit macrofilaricidal activity, suggesting the target compound could be explored for antiparasitic applications .
Solubility vs. Permeability : The methylamine group may offer a better solubility-permeability balance than acetic acid or benzamide derivatives, making the target suitable for oral administration .
Metabolic Stability : Oxadiazoles are generally resistant to oxidative metabolism, but the propyl chain in the target may introduce vulnerability to CYP450-mediated oxidation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
